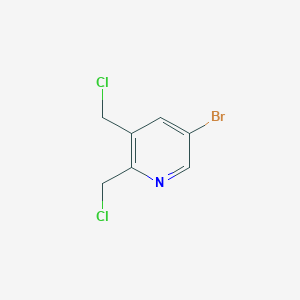

5-Bromo-2,3-bis(chloromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGQDBACOBINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597905 | |

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155187-02-3 | |

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chlorination of Hydroxymethylpyridine Precursors: a Selectivity Comparison

A well-documented analogous synthesis is that of 2-bromo-6-chloromethylpyridine, which proceeds in two steps from 2,6-dibromopyridine. The first step involves a metal-halogen exchange using a Grignard reagent followed by formylation and reduction to yield 2-bromo-6-hydroxymethylpyridine with a 67% yield. semanticscholar.orgmdpi.com The critical second step is the chlorination of the alcohol, where the choice of reagent significantly impacts selectivity and efficiency.

Conventional methods using thionyl chloride (SOCl₂) for this transformation are often plagued by a lack of selectivity. mdpi.com For instance, the reaction of 2-bromo-6-hydroxymethylpyridine with neat SOCl₂ at 40 °C results in poor selectivity, with only 56% conversion to the desired 2-bromo-6-chloromethylpyridine and 44% conversion to the undesired overchlorinated byproduct, 2-chloro-6-chloromethylpyridine. mdpi.com This side reaction, where the bromine atom is substituted by chlorine, drastically reduces the efficiency of the desired product's formation.

In contrast, alternative, milder chlorinating agents have been developed to improve selectivity. The use of a cyanuric chloride/DMF adduct provides a much cleaner conversion to 2-bromo-6-chloromethylpyridine, avoiding the formation of the overchlorinated side product. semanticscholar.orgmdpi.com This method highlights a significant improvement in reaction selectivity, which is crucial for the synthesis of complex molecules where multiple reactive sites are present. Similarly, the synthesis of 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride from 2,6-pyridinedimethanol (B71991) using thionyl chloride has been reported with yields ranging from 78-82%, indicating reasonable efficiency in systems without a sensitive bromo-substituent. google.com

| Precursor | Chlorinating Agent | Conditions | Product | Yield/Conversion | Selectivity Issues (Byproducts) | Reference |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (SOCl₂) | Neat, 40 °C | 2-Bromo-6-chloromethylpyridine | 56% Conversion | Poor (44% 2-chloro-6-chloromethylpyridine) | mdpi.com |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric Chloride/DMF | DCM, Room Temp. | 2-Bromo-6-chloromethylpyridine | Not specified | High (avoids overchlorination) | semanticscholar.orgmdpi.com |

| 2,6-Pyridinedimethanol | Thionyl Chloride (SOCl₂) | Methanol | 2,6-bis(chloromethyl)pyridine HCl | 78-82% Yield | Not specified | google.com |

Halogenation of Methylpyridines

The direct halogenation of methyl groups on a pyridine (B92270) ring often proceeds via a radical mechanism. This approach is known for its high reactivity but suffers from poor selectivity, frequently leading to mixtures of mono- and di-halogenated products, along with unreacted starting material. orgsyn.org For example, the bromination of 3,5-dimethylpyridine (B147111) with N-bromosuccinimide is difficult to control and produces significant amounts of dibromo-substituted compounds, making the isolation of the desired mono-bromo product challenging and inefficient. researchgate.net

| Precursor | Reagent | Product | Yield | Selectivity Issues | Reference |

| 3,5-Dimethylpyridine | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)-5-methylpyridine | 50-68% | Difficult to control; formation of dibromo-substituted byproducts. | researchgate.net |

| 4,4′-Dimethyl-2,2′-bipyridine | Radical Halogenation | 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine | 35% | Poor selectivity; generation of mixed halogenated species. | orgsyn.org |

| 2,6-Dibromopyridine | 1. Turbo Grignard2. DMF3. NaBH₄ | 2-Bromo-6-hydroxymethylpyridine | 67% | Good selectivity for mono-functionalization. | semanticscholar.orgmdpi.com |

Extrapolating to 5-Bromo-2,3-bis(chloromethyl)pyridine

Efficiency: A multi-step synthesis starting from a precursor like diethyl pyridine-2,3-dicarboxylate google.com would likely be more efficient than a direct halogenation approach. This route would involve reduction to the diol (2,3-pyridinedimethanol), followed by bromination of the ring at the 5-position, and concluding with the selective chlorination of the two hydroxyl groups. Each step would need to be optimized for high yield.

Selectivity: The critical steps governing selectivity would be the regioselective bromination of the pyridine ring and the chemoselective chlorination of the diol. Pyridine halogenation can be unselective, requiring carefully chosen conditions to favor substitution at the 5-position. nih.gov For the final chlorination step, the use of a mild reagent like cyanuric chloride would be essential to convert both hydroxyl groups to chlorides without causing substitution of the bromine atom at the 5-position, a significant side reaction observed with harsher reagents like thionyl chloride in analogous systems. mdpi.com

Chemical Reactivity and Transformative Chemistry of 5 Bromo 2,3 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions of the Chloromethyl Groups

The primary mode of reactivity for this compound involves the two benzylic-like chloromethyl groups. These groups are excellent electrophiles, readily undergoing nucleophilic substitution (SN) reactions. The adjacent positioning of these two reactive centers provides a powerful platform for cyclization reactions, leading to the formation of novel fused heterocyclic structures. The general reactivity is analogous to other (chloromethyl)pyridines, which are known to react with a variety of nucleophiles.

The chloromethyl groups of 5-bromo-2,3-bis(chloromethyl)pyridine are expected to react readily with primary and secondary amines. In a typical reaction, the nitrogen nucleophile displaces the chloride ions to form new carbon-nitrogen bonds. When a diamine or a primary amine is used, a double substitution reaction can occur, leading to the formation of a fused heterocyclic ring system. For instance, reaction with a primary amine (R-NH₂) could yield a dihydropyrrolo[3,4-b]pyridine derivative. These cyclization reactions are pivotal in constructing complex molecular scaffolds. mdpi.comnih.gov

Illustrative Reaction: Reaction with a primary amine to form a fused pyrrolidine (B122466) ring.

Reactants: this compound, Primary Amine (e.g., Benzylamine), Base (e.g., K₂CO₃)

Product: 6-Bromo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine

Conditions: Typically performed in a polar aprotic solvent like DMF or Acetonitrile at elevated temperatures.

In the presence of a base, alcohols and phenols can be converted to their corresponding alkoxides or phenoxides, which are potent oxygen-based nucleophiles. These can displace the chloride ions in this compound via a Williamson-type ether synthesis. The use of a diol, such as ethylene (B1197577) glycol or catechol, can facilitate an intramolecular cyclization to produce fused ring systems containing a diether linkage, such as derivatives of dihydropyrano[3,4-b]pyridine.

Illustrative Reaction: Cyclization with a diol to form a fused dioxane ring.

Reactants: this compound, Diol (e.g., Ethane-1,2-diol), Strong Base (e.g., NaH)

Product: 7-Bromo-2,3-dihydro- wikipedia.orguoanbar.edu.iqdioxino[2,3-b]pyridine

Conditions: Anhydrous polar aprotic solvent like THF or DMSO. mdpi.com

Sulfur nucleophiles, such as thiols or sulfide (B99878) salts, are highly effective for substitution reactions with the chloromethyl groups. libretexts.org A particularly significant transformation is the reaction with a sulfide source, like sodium sulfide (Na₂S). This reaction typically proceeds via a double substitution to yield a fused thieno[2,3-b]pyridine (B153569) core. arkat-usa.orgmdpi.com This class of compounds is of significant interest in medicinal chemistry. nih.gov The reaction provides a direct and efficient route to this important heterocyclic scaffold.

| Reactants | Key Reagent | Product | Reaction Type | Solvent |

|---|---|---|---|---|

| This compound | Sodium Sulfide (Na₂S) | 5-Bromo-2,3-dihydrothieno[2,3-b]pyridine | Intramolecular Cyclization | Ethanol or DMF |

When using an unsymmetrical nucleophile or when performing a mono-substitution, the regioselectivity of the reaction becomes a key consideration. The two chloromethyl groups at the C2 and C3 positions exhibit different reactivities. The C2 position is in closer proximity to the electron-withdrawing nitrogen atom of the pyridine (B92270) ring, which enhances the electrophilicity of the attached chloromethyl carbon. uoanbar.edu.iq Consequently, the C2-chloromethyl group is generally expected to be more reactive towards nucleophilic attack than the C3-chloromethyl group. However, the specific outcome can be influenced by steric hindrance from the nucleophile and the precise reaction conditions employed. For bulky nucleophiles, attack at the less hindered C3 position might be favored.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it both basic and nucleophilic. wikipedia.org This allows it to participate in several characteristic reactions.

Salt Formation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. In fact, the title compound is often supplied and stored as a hydrochloride salt to improve stability and handling. sigmaaldrich.com

N-Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides in a Menshutkin reaction to form quaternary pyridinium salts. This introduces a permanent positive charge on the ring, which significantly alters the compound's properties and downstream reactivity. wikipedia.org

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or a peroxy acid like m-CPBA. google.comorganic-chemistry.orgscripps.edu The resulting N-oxide has a modified electronic structure; it activates the C2 and C4 positions for nucleophilic attack while deactivating the nitrogen itself from further electrophilic attack. wikipedia.org The oxygen atom can later be removed by a deoxygenation step if required.

Transformations Involving the Bromine Substituent

The bromine atom at the C5 position is a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions or metal-halogen exchange.

Suzuki Cross-Coupling: The 5-bromo substituent is an ideal substrate for palladium-catalyzed Suzuki cross-coupling reactions. wikipedia.org By reacting it with a variety of aryl or heteroaryl boronic acids (or their esters), a new carbon-carbon bond can be formed, allowing for the synthesis of 5-aryl or 5-heteroaryl pyridine derivatives. nih.govresearchgate.net This reaction is highly robust and tolerates a wide range of functional groups.

| Substrate | Coupling Partner | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 5-Aryl-2,3-bis(chloromethyl)pyridine |

Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange upon treatment with strong organometallic bases, most commonly organolithium reagents like n-butyllithium at low temperatures. researchgate.netresearchgate.net This exchange replaces the bromine with a lithium atom, generating a highly nucleophilic 5-lithiopyridine intermediate. This intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, DMF) to install new functional groups at the C5 position. nih.gov Alternatively, the bromine can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, providing another route to a nucleophilic C5-pyridyl species. mnstate.eduwikipedia.orgchemguide.co.uk

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo group at the 5-position of the pyridine ring is an excellent handle for such transformations. The significant difference in reactivity between the C(sp²)-Br bond and the C(sp³)-Cl bonds enables highly selective coupling at the aromatic position.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org For this compound, the reaction is expected to selectively form a C-C bond at the 5-position, leaving the chloromethyl groups intact for further functionalization. Studies on similar substrates, such as 1-bromo-4-(chloromethyl)benzene, have demonstrated the successful and highly selective coupling of arylboronic acids at the C(sp²)-Br bond without disturbing the C(sp³)-Cl bond. nih.gov A variety of aryl and heteroaryl groups can be introduced using this method, providing access to a wide range of complex molecules. mdpi.comnih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille coupling is known for its tolerance of a wide array of functional groups, and the chloromethyl groups on the substrate would be expected to remain unchanged under typical reaction conditions. harvard.edu This method allows for the introduction of various organic fragments, including alkyl, alkenyl, aryl, and alkynyl groups, at the 5-position of the pyridine ring. wikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions as applied to related bromo-substituted aromatic compounds.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Ref |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | Moderate to Excellent | nih.gov |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | (Not always required) | DMF | Good | harvard.edu |

| Stille Coupling | Organostannane | PdCl₂(dppf) | Ag₂CO₃ | MeCN | High | researchgate.net |

Reductive Debromination Pathways

The selective removal of the bromine atom, known as reductive debromination, can be a crucial step to generate the 2,3-bis(chloromethyl)pyridine (B1602016) scaffold. This transformation can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach for the reduction of aryl halides. Alternatively, metal-hydride reducing agents or dissolving metal reduction systems can be employed.

Another pathway involves palladium-catalyzed reductive homocoupling, which has been observed for compounds like 2-bromo-5-(trifluoromethyl)pyridine. researchgate.net While the primary product is a bipyridine, reductive debromination to form the corresponding pyridine can occur as a side reaction or under modified conditions. The choice of reducing agent and reaction conditions is critical to achieve selective debromination without affecting the chloromethyl groups or the pyridine ring itself.

Cycloaddition and Annulation Reactions Involving the Pyridine Core and Side Chains

The dual functionality of this compound makes it an attractive substrate for building fused-ring systems through annulation reactions. The two adjacent chloromethyl groups are particularly well-suited for forming a new ring fused to the pyridine core.

Following nucleophilic displacement of the chlorides with a dinucleophile, subsequent cyclization can lead to the formation of five, six, or seven-membered rings. For instance, reaction with a bis-nucleophile like ethane-1,2-dithiol or catechol would, after initial substitution, be poised for a cyclization step to create a dithiepine or dioxepine ring, respectively, fused to the 2,3-positions of the pyridine.

While the electron-deficient pyridine ring is generally not a reactive diene in Diels-Alder [4+2] cycloadditions, the chloromethyl side chains can be transformed into functionalities that participate in such reactions. For example, conversion of the chloromethyl groups into an exocyclic diene could be followed by an intramolecular Diels-Alder reaction. Furthermore, the pyridine nitrogen can be activated (e.g., by N-oxidation) to alter its electronic properties and potentially facilitate cycloaddition processes. rsc.org The concept of using pyridazinium ylides in [3+2] cycloadditions to form fused systems like pyrrolopyridazines demonstrates the utility of heterocyclic systems in building complex polycyclic structures. mdpi.com

Radical Reactions and Mechanistic Investigations

The chloromethyl groups of this compound can participate in radical reactions. Under radical initiation (e.g., using AIBN or UV light), the C-Cl bonds can undergo homolytic cleavage to form benzylic-type radicals. These reactive intermediates can then be trapped by various radical acceptors or participate in atom transfer radical polymerization (ATRP).

Mechanistic studies of the palladium-catalyzed cross-coupling reactions are well-established. libretexts.orgwikipedia.org The key steps, as mentioned earlier, are oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, the rate-determining step is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst. libretexts.org The choice of ligand on the palladium center is crucial for modulating the catalyst's reactivity and stability, preventing side reactions like the homocoupling of the starting bromide. researchgate.net

Reductive and Oxidative Chemistry of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the bromo and chloromethyl substituents. This electronic character dictates its behavior in redox reactions.

Reductive Chemistry: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, PtO₂, or Raney Nickel) can reduce the pyridine to a piperidine (B6355638) ring, although this often requires harsh conditions. Milder reducing agents can sometimes achieve partial reduction.

Oxidative Chemistry: Pyridine rings are generally resistant to oxidation due to their electron-deficient nature. However, oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation, typically achieved using peroxy acids like m-CPBA. The resulting pyridine-N-oxide exhibits altered reactivity; for instance, it can facilitate C-H activation at the C2 position for subsequent coupling reactions. rsc.org In some cases, strong oxidizing agents can lead to oxidative dimerization or cleavage of the ring system, as seen in related thienopyridine structures. acs.org

Advanced Applications in Functional Materials Science

Utilization as Monomers in Polymer Synthesis

The bifunctional nature of 5-Bromo-2,3-bis(chloromethyl)pyridine, conferred by its two chloromethyl groups, renders it a suitable monomer for step-growth polymerization. These reactive sites allow for the formation of polymer chains, while the bromo-substituted pyridine (B92270) core becomes an integral part of the polymer backbone, dictating the electronic characteristics of the resulting material.

This compound is a key precursor for designing electron-deficient conjugated polymers. The pyridine ring is inherently electron-deficient compared to benzene, and this effect is amplified by the presence of the electron-withdrawing bromine atom. rsc.org When used as a monomer, it imparts these electron-deficient properties to the entire polymer chain.

One important class of polymers that can be synthesized from this monomer is poly(arylene vinylene)s (PAVs). cambridge.org The synthesis typically proceeds via a precursor route where the chloromethyl groups react to form the vinylene linkages. For instance, a reaction similar to the Gilch or Wessling polymerization could be adapted, where a base abstracts protons from the chloromethyl groups, leading to the formation of a quinodimethane-like intermediate that subsequently polymerizes. This method allows for the creation of insoluble, fully conjugated polymer films after a thermal elimination step. cambridge.orgresearchgate.net The resulting polymer, a bromo-substituted pyridinic analogue of PPV, would possess a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, a characteristic feature of electron-deficient or n-type polymers. rsc.orgrsc.org

Table 1: Comparison of Electron-Deficient Building Blocks in Polymer Synthesis

| Building Block | Key Features | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Pyridine-flanked diketopyrrolopyrrole (PyDPP) | Strong electron acceptor, good coplanarity. | High electron mobility, lower LUMO levels. | rsc.org |

| Pyrrolo-acenaphtho-pyridazine-dione (PAPD) | Very low-lying LUMO level. | Optical bandgaps of 1.90–1.99 eV. | rsc.org |

| This compound | Electron-deficient pyridine core, bromo-substitution, bifunctional for polymerization. | Potential for n-type conductivity, modified optoelectronic properties. | N/A |

The incorporation of the 5-bromo-2,3-bis(pyridinyl) moiety into a polymer backbone significantly influences the optoelectronic properties of the system. The electron-deficient nature of this unit leads to a decrease in the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the LUMO. rsc.org

This modification has several important consequences:

Color and Absorption: The altered energy gap affects the polymer's absorption and emission spectra. Introducing electron-deficient units into a conjugated polymer backbone can lead to a redshift in absorption, pushing it towards longer wavelengths. rsc.org

Electron Transport: Lowering the LUMO level facilitates the injection and transport of electrons, making these materials candidates for n-type semiconductors. This is crucial for the development of all-polymer electronic devices that require both p-type and n-type materials. rsc.orgnih.gov

Device Performance: In devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), tuning the energy levels is essential for matching with electrodes and other active layers, thereby improving efficiency and performance. cambridge.org

Development of Fluorescent Chemosensors Based on Pyridine Scaffolds

Pyridine derivatives are widely used as the core components of fluorescent chemosensors due to the ability of the pyridine nitrogen to coordinate with metal ions. mdpi.comsciforum.net This coordination can perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence properties (e.g., enhancement or quenching). nih.gov

This compound serves as an excellent scaffold for building such sensors. The two chloromethyl groups are highly reactive and can be easily substituted with various receptor units or fluorophores through nucleophilic substitution. This allows for the modular design of chemosensors tailored for specific analytes.

For example, by reacting the chloromethyl groups with amine-containing fluorophores, a "turn-off" or "turn-on" sensor can be created. acs.org Upon binding a target metal ion, the conformation of the molecule might change, or the ion could participate in photoinduced electron transfer (PET), altering the fluorescence emission. nih.gov The bromo- and chloro-substituents can also influence the sensor's photophysical properties and binding affinity. nih.gov

Table 2: Principles of Pyridine-Based Fluorescent Chemosensors

| Detection Mechanism | Description | Example Application | Reference |

|---|---|---|---|

| Colorimetric & Fluorometric | Binding of a metal ion causes a visible color change and a change in fluorescence intensity. | Selective detection of Cu²⁺ ions in water. | nih.gov |

| Fluorescence "Turn-Off" | The sensor's fluorescence is quenched upon binding to the target analyte. | Detection of Fe³⁺/Fe²⁺ ions in living cells. | acs.org |

| Fluorescence Array | An array of different pyridine-based sensors produces a unique response pattern for various metal ions. | Identification of multiple toxic heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺). | mdpi.com |

Contributions to Organic Electronics and Device Architectures

The use of this compound in synthesizing electron-deficient polymers directly contributes to the field of organic electronics. sigmaaldrich.com These polymers are essential for a range of electronic devices that rely on solution-processable semiconductors. researchgate.net

Organic Field-Effect Transistors (OFETs): Polymers derived from this monomer are expected to exhibit n-type behavior, which is less common but highly sought after for organic semiconductors. N-type OFETs are crucial for fabricating complementary circuits, which are more power-efficient than circuits based on a single carrier type. rsc.org Polymers based on pyridine-flanked DPP have demonstrated promising n-channel charge transport with high electron mobilities. rsc.org

The processability of these polymers allows for the fabrication of large-area, flexible, and lightweight electronic devices using low-cost techniques like spin-coating or printing, opening doors for next-generation electronics.

Crystal Engineering via Halogen Bonding Interactions

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Halogen bonding is a powerful, non-covalent interaction that is increasingly used for this purpose. acs.org It occurs when a halogen atom, such as the bromine in this compound, acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.orgnih.gov

The bromine atom in a bromo-pyridine derivative possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can attract electron-rich species. researchgate.net This interaction is highly directional and can be used to control the self-assembly of molecules in the crystalline state. researchgate.netresearchgate.net

In the case of this compound, the C–Br bond can form robust halogen bonds with suitable acceptors like anions or nitrogen atoms of other molecules. nih.govacs.org This predictable interaction can be exploited to construct specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. The presence of a positive charge on the pyridine ring, for example through protonation, has been shown to drastically increase the incidence and strength of halogen bonding. nih.govacs.org This control over the solid-state packing is critical for optimizing properties like charge transport in organic semiconductors, where close π–π stacking is desirable. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyarylene Vinylenes |

| Pyridine-flanked diketopyrrolopyrrole |

Role in Ligand Design and Coordination Chemistry

Synthesis of Novel Multidentate Ligands

The dual reactivity of the chloromethyl groups is the cornerstone of 5-Bromo-2,3-bis(chloromethyl)pyridine's utility in ligand synthesis. These groups can readily react with nucleophilic species such as amines, phosphines, and thiols, allowing for the introduction of additional donor atoms. This process transforms the initial pyridine (B92270) scaffold into a multidentate ligand capable of forming multiple coordination bonds with a metal center.

The spatial arrangement of the two chloromethyl groups at the 2 and 3 positions, adjacent to the pyridine nitrogen, is ideal for the development of chelate ligands. When these groups are reacted with bidentate or tridentate nucleophiles, the resulting molecule can wrap around a metal ion, coordinating through the pyridine nitrogen and the newly introduced donor atoms. This chelation results in the formation of stable five- or six-membered rings with the metal center, an entropically favorable arrangement known as the chelate effect.

For example, reaction with primary or secondary amines can yield aminomethyl-substituted pyridine ligands. These N-donor ligands are crucial in mimicking the coordination environment of metal ions in biological systems, such as the histidine residues found in metalloenzymes mdpi.com. The resulting ligands, often of the pincer-type, can enforce specific geometries (e.g., meridional) upon the metal center, which is a key factor in controlling its reactivity. The development of such chelate ligands is a fundamental step toward creating complexes with tailored electronic and steric properties rsc.org.

Table 1: Examples of Nucleophiles Used for Chelate Ligand Synthesis

| Nucleophile Class | Example Reagent | Resulting Donor Atoms | Potential Chelate Type |

| Amines | Ethylenediamine | N, N', Npy | Tridentate (NNN) |

| Phosphines | 1,2-Bis(diphenylphosphino)ethane | P, P', Npy | Tridentate (PNP) |

| Thiols | Ethane-1,2-dithiol | S, S', Npy | Tridentate (SNS) |

| Mixed Donors | 2-Aminoethanethiol | N, S, Npy | Tridentate (NSN) |

Note: Npy refers to the pyridine nitrogen.

The presence of two reactive sites on the this compound molecule also enables its use in the synthesis of macrocyclic ligands. Through carefully controlled reactions, typically under high-dilution conditions to favor intramolecular cyclization, this pyridine derivative can be reacted with long-chain diamines or other difunctional linkers. This [1+1] or [2+2] condensation reaction leads to the formation of large ring structures that can fully encapsulate a metal ion. These macrocyclic ligands impose a high degree of pre-organization, leading to complexes with exceptional thermodynamic stability and kinetic inertness.

Formation of Coordination Complexes with Transition Metals

Once synthesized, the multidentate ligands derived from this compound readily form coordination complexes with a wide array of transition metals. The choice of metal and the specific ligand architecture dictate the geometry, electronic structure, and ultimately, the function of the resulting complex. Pyridine-based ligands are known to coordinate with numerous transition metals, including iron, copper, zinc, ruthenium, rhodium, and palladium mdpi.comwikipedia.org.

The coordination process typically involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, perchlorates) in a suitable solvent. The resulting complexes can exhibit various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral, depending on the size of the metal ion and the steric and electronic properties of the ligand nih.gov. For instance, tridentate pincer ligands often yield five- or six-coordinate complexes, as seen with manganese(II) forming a hexa-coordinated species with a pincer ligand, two water molecules, and a bromide ion mdpi.com. Similarly, new mono-, bis-, and tris-chelate Zinc(II) complexes have been synthesized using a fluorescent imidazo[1,5-a]pyridine as a chelating ligand mdpi.com.

Table 2: Representative Transition Metal Complexes

| Metal Ion | Ligand Type Derived from Precursor | Typical Geometry | Potential Application Area |

| Iron(II) | Bis(imino)pyridine (NNN) | Trigonal Bipyramidal / Square Pyramidal | Catalysis, Biomimicry mdpi.com |

| Copper(I/II) | Bis[2-(2-pyridyl)ethyl]amine type | Distorted Tetrahedral / Square Planar | Biomimetic Chemistry mdpi.com |

| Palladium(II) | Aminomethylphosphine (PNP) | Square Planar | Cross-Coupling Catalysis researchgate.net |

| Zinc(II) | Imidazo[1,5-a]pyridine chelate (NN) | Tetrahedral / Octahedral | Luminescent Materials mdpi.com |

| Manganese(II) | Pincer Ligand (NNN) | Distorted Octahedral | Bioinorganic Chemistry mdpi.com |

Catalytic Applications of Metal-Pyridine Complexes

The metal complexes formed from these specialized pyridine-based ligands are of significant interest for their catalytic properties. The ligand framework plays a critical role in modulating the reactivity of the metal center, influencing substrate binding, and stabilizing reactive intermediates rsc.orgnih.gov.

In homogeneous catalysis, the metal-pyridine complexes are dissolved in the reaction medium along with the reactants. The precise control over the steric and electronic environment of the metal center allows for high activity and selectivity. For example, iron and cobalt complexes featuring bis(imino)pyridine ligands have been extensively studied as highly active catalysts for ethylene (B1197577) polymerization catalysis.ru. Palladium complexes supported by related multidentate ligands have shown excellent performance in carbon-carbon bond-forming reactions, such as the Heck reaction researchgate.net. The catalytic cycle often involves the substrate coordinating to the metal center, followed by a series of transformations (e.g., oxidative addition, insertion, reductive elimination) that are facilitated by the electronic properties of the supporting ligand.

A significant advantage of using this compound as a precursor is the potential for creating heterogeneous catalysts. Homogeneous catalysts, while often highly active, can be difficult to separate from the product mixture. Immobilizing the catalyst onto a solid support resolves this issue, allowing for easy recovery and recycling.

The bromo-substituent on the pyridine ring is particularly useful for this purpose. It provides a reactive site for post-complexation functionalization, enabling the catalyst to be anchored to a support material like silica or functionalized polymers mdpi.com. One common strategy involves modifying a silica surface with amine or silane groups, which can then react with the ligand or complex to form a covalent bond mdpi.com. For instance, a complex can be attached via a hydrosilylation reaction between an alkenyl group on the ligand and Si-H groups on a modified silica surface mdpi.com. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system.

Biomimetic Chemistry and Metalloprotein Mimicry

The compound this compound serves as a pivotal precursor in the field of biomimetic chemistry, particularly in the design of ligands that mimic the active sites of metalloproteins. The strategic placement of reactive chloromethyl groups and a modifiable bromo substituent on the pyridine ring allows for the synthesis of complex polydentate ligands. These ligands are engineered to replicate the coordination environment of metal ions found in the active centers of enzymes, thereby enabling the study of their structure, function, and catalytic mechanisms in smaller, more manageable model systems.

Pyridine-based ligands are of significant interest in biomimetic chemistry because the pyridine moiety itself is a good mimic for the imidazole side chain of histidine residues, which frequently coordinate to metal ions in metalloproteins. Multidentate ligands containing pyridyl groups are often used to model the active sites of a variety of metalloenzymes, including copper-containing oxygenases and non-heme iron enzymes.

One of the key structural motifs in non-heme iron-containing metalloenzymes is the 2-His-1-carboxylate facial triad. This arrangement consists of two histidine residues and one carboxylate residue (from aspartate or glutamate) coordinated to an iron center in a facial geometry. Ligands synthesized from this compound can be designed to mimic this facial triad. The two chloromethyl groups at the 2- and 3-positions provide ideal anchor points for introducing other coordinating groups, such as those containing nitrogen or oxygen donors, to create a tripodal ligand that enforces a facial coordination geometry around a central metal ion.

For instance, the reaction of this compound with amines or other nucleophiles can lead to the formation of ligands that, upon coordination to a metal ion like iron(II) or copper(II), can generate biomimetic complexes. The bromine atom at the 5-position offers a site for further functionalization, which can be used to tune the electronic properties of the ligand or to attach the entire biomimetic complex to a solid support for catalytic applications.

Research in this area focuses on synthesizing these biomimetic complexes and studying their reactivity, particularly towards small molecules like dioxygen. The goal is to understand how the protein environment in a native enzyme influences the reactivity of the metal center. By systematically modifying the structure of the synthetic ligand, researchers can probe the effects of steric hindrance, electronic properties, and coordination geometry on the catalytic activity of the metal complex. This approach provides valuable insights into the mechanisms of metalloenzymes and can guide the development of new catalysts for a variety of chemical transformations.

The table below provides representative data for biomimetic complexes based on pyridine-containing ligands, illustrating the types of metal centers and mimicked enzymes that are often the focus of such studies. While specific data for complexes derived directly from this compound are not detailed in the provided search results, the information is analogous to what would be expected from such research.

Table 1: Representative Data for Pyridine-Based Biomimetic Complexes

| Ligand Precursor Type | Metal Ion | Mimicked Enzyme/Protein Active Site | Key Structural Motif Mimicked |

|---|---|---|---|

| Bromo- and Chloro-substituted Pyridine | Fe(II)/Fe(III) | Non-heme Iron Oxygenases | 2-His-1-carboxylate facial triad |

| Bromo- and Chloro-substituted Pyridine | Cu(I)/Cu(II) | Copper Monooxygenases, Hemocyanin | Type 3 Copper Center |

| Functionalized Pyridine | Mn(II)/Mn(III) | Manganese Catalase | Dinuclear Manganese Core |

| Functionalized Pyridine | Zn(II) | Carbonic Anhydrase | Tetrahedral Zinc Site |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, by extension, its reactivity. For a molecule like 5-Bromo-2,3-bis(chloromethyl)pyridine, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

The electronic structure is profoundly influenced by the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the bromine atom at the 5-position and the two chloromethyl groups at the 2- and 3-positions significantly modulates the electron density distribution across the aromatic ring. This inductive effect makes the pyridine ring more electron-deficient, which in turn influences its reactivity towards nucleophilic and electrophilic species.

DFT calculations can quantify various electronic properties that serve as descriptors of reactivity. These include:

Electron Affinity and Ionization Potential: These values indicate the propensity of the molecule to accept or donate an electron, respectively.

Global Hardness and Softness: These parameters provide insight into the molecule's resistance to change in its electron distribution and are related to its stability and reactivity.

Electrophilicity Index: This descriptor quantifies the ability of the molecule to act as an electrophile.

Studies on related halogenated pyridine derivatives have shown that the positions and nature of the halogen substituents are critical in determining the sites of electrophilic and nucleophilic attack. For this compound, the nitrogen atom, with its lone pair of electrons, is expected to be a primary site for protonation and alkylation. The electron-withdrawing substituents would decrease the basicity of the pyridine nitrogen compared to pyridine itself. The chloromethyl groups are highly reactive sites, susceptible to nucleophilic substitution reactions.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. For instance, characteristic stretching frequencies for the C-Br, C-Cl, C-N, and C-H bonds, as well as the pyridine ring vibrations, can be predicted. Studies on similar molecules like 2,6-bis(bromomethyl)pyridine (B1268884) have demonstrated a good correlation between DFT-calculated and experimentally observed vibrational frequencies after applying appropriate scaling factors to account for anharmonicity and other theoretical approximations.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The predicted chemical shifts for the protons and carbons on the pyridine ring and the chloromethyl groups would be influenced by the electronic environment created by the substituents. The accuracy of these predictions is often high enough to distinguish between different isomers and to aid in the assignment of experimental NMR signals.

A summary of expected spectroscopic data based on computational predictions for similar structures is presented below.

| Spectroscopic Data Type | Predicted Characteristic Signals |

| ¹H NMR | Distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the bromo and chloromethyl substituents. A characteristic singlet or AB quartet for the diastereotopic protons of the CH₂Cl groups. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring, with downfield shifts for carbons attached to electronegative halogens. A signal for the chloromethyl carbons. |

| IR Spectroscopy | Characteristic C-H stretching vibrations, C=C and C=N ring stretching modes, and strong C-Cl and C-Br stretching frequencies. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For this compound, computational studies could explore various transformations.

The two chloromethyl groups are prime sites for nucleophilic substitution reactions. Computational modeling could be used to study the kinetics and thermodynamics of reactions with various nucleophiles, helping to predict reaction outcomes and optimize conditions. For example, the reaction pathway for the formation of macrocycles, where a bifunctional nucleophile reacts with both chloromethyl groups, could be modeled.

Furthermore, the pyridine nitrogen can participate in reactions such as N-oxidation or the formation of N-ylides. DFT calculations can elucidate the mechanisms of these reactions, including the role of catalysts and solvents. Understanding these reaction pathways is crucial for the rational design of synthetic routes to new derivatives of this compound.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the pyridine ring and the bromine atom, representing the region from which electrons are most readily donated. The LUMO, conversely, is expected to be distributed over the pyridine ring and the antibonding orbitals of the C-Cl bonds, indicating the regions most susceptible to accepting electrons in a nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The charge distribution within the molecule can be analyzed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This analysis would reveal the partial atomic charges on each atom. It is expected that the nitrogen atom will carry a partial negative charge, while the carbon atoms attached to the chlorine and bromine atoms will have partial positive charges, making them electrophilic centers. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Computational Parameter | Predicted Characteristics for this compound |

| HOMO | Likely localized on the pyridine ring and the bromine atom. |

| LUMO | Expected to be distributed over the pyridine ring and the C-Cl antibonding orbitals. |

| HOMO-LUMO Gap | A moderate energy gap, indicative of a stable but reactive molecule. |

| Charge Distribution | Partial negative charge on the nitrogen atom. Partial positive charges on the carbon atoms of the chloromethyl groups and the carbon attached to the bromine. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) around the nitrogen atom. Positive potential (blue) around the hydrogen atoms and the chloromethyl groups. |

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, the two chloromethyl groups at the 2- and 3-positions can rotate around the C-C single bonds. Conformational analysis can be performed to identify the most stable rotational isomers (rotamers) and the energy barriers between them. This is important as the conformation of the molecule can influence its reactivity and its ability to bind to biological targets.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape of the molecule and study its interactions with solvent molecules or other species. For instance, in a biological context, MD simulations could be used to investigate how this compound interacts with the active site of an enzyme, providing insights into its potential as a drug candidate. Such simulations are instrumental in modern drug design, helping to predict binding affinities and modes of action.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "5-Bromo-2,3-bis(chloromethyl)pyridine." By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.

In ¹H-NMR spectroscopy, the two protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at the C4 position and the proton at the C6 position will exhibit characteristic chemical shifts and coupling patterns that confirm their relative positions. The four protons of the two chloromethyl groups (-CH₂Cl) would typically appear as two separate singlets in the aliphatic region, confirming the presence of these substituents.

¹³C-NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The spectrum would show five distinct signals for the pyridine ring carbons and a signal for the two chloromethyl carbons. The chemical shifts of the carbons directly bonded to the bromine and chlorine atoms are significantly influenced by the electronegativity of these halogens.

NMR is also a powerful tool for monitoring the progress of reactions involving "this compound." By taking spectra of the reaction mixture at different time points, chemists can track the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.8 - 8.2 | - |

| H6 | 8.5 - 8.8 | - |

| 2-CH₂Cl | 4.7 - 5.0 | 40 - 45 |

| 3-CH₂Cl | 4.6 - 4.9 | 38 - 43 |

| C2 | - | 150 - 155 |

| C3 | - | 135 - 140 |

| C4 | - | 140 - 145 |

| C5 | - | 120 - 125 |

Note: Predicted values are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode.

The FT-IR spectrum of this compound is expected to show several characteristic bands. The C-H stretching vibrations of the aromatic pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the chloromethyl groups is confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹ and, more definitively, by the C-Cl stretching vibration, which is expected in the 600-800 cm⁻¹ range. The C-Br stretching vibration is typically observed at lower frequencies, usually between 500 and 600 cm⁻¹. Analysis of these vibrational frequencies provides a molecular fingerprint, confirming the presence of the key structural motifs. mewaruniversity.orgresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of "this compound" and for monitoring its formation in chemical reactions.

In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a long capillary column (the GC phase). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the presence of bromine and chlorine, this peak would appear as a characteristic cluster of isotopic peaks, reflecting the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural information, often showing the loss of chlorine or chloromethyl groups. This technique is highly sensitive and allows for the detection and identification of even trace impurities. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting a beam of X-rays off a single crystal of "this compound," a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the exact positions of all atoms can be determined.

This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. For related compounds like 2-(chloromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine, X-ray diffraction has provided definitive structural data. researchgate.netnih.gov For "this compound," a crystal structure would reveal the planarity of the pyridine ring and the precise orientation of the bromo and two chloromethyl substituents.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography is unique in its ability to provide a detailed picture of these forces. In the crystal lattice of "this compound," several types of interactions are anticipated.

π-π Stacking: The electron-rich pyridine rings can stack on top of each other in an offset fashion, an interaction that helps to stabilize the crystal packing. The centroid-to-centroid distance between stacked rings is a key parameter obtained from crystallographic data. nih.gov

Halogen Bonds: The bromine and chlorine atoms on the molecule can act as halogen bond donors, forming directional interactions with electron-rich atoms (like the nitrogen of a neighboring pyridine ring) or another halogen atom. nih.govdntb.gov.uast-andrews.ac.uk These interactions, where the distance between the halogen and the acceptor atom is less than the sum of their van der Waals radii, are a significant force in directing the crystal packing of halogenated organic compounds. nih.govnih.gov For instance, weak Cl···Cl contacts have been observed in the crystal structure of 1,6-bis(chloromethyl)pyridine. nih.gov

The chloromethyl groups attached to the pyridine ring possess rotational freedom. X-ray crystallography can determine the preferred conformation of these groups in the solid state. The analysis of the crystal structure reveals the torsion angles between the pyridine ring and the C-Cl bonds of the chloromethyl substituents. In similar structures, such as 1,6-bis(chloromethyl)pyridine, it has been observed that the chloromethyl groups orient themselves on opposite sides of the aromatic ring plane. nih.gov This conformational preference is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. Understanding the solid-state conformation is crucial as it can influence the physical properties and reactivity of the compound.

Table 3: Relevant Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2-(chloromethyl)pyridine |

| 2-chloro-5-(chloromethyl)pyridine |

| 1,6-bis(chloromethyl)pyridine |

| 5-bromo-2-3-dihydroxy pyridine |

| 2,6-Bis(chloromethyl)pyridine (B1207206) |

| 5-bromo-2-nitropyridine |

| 5-Bromo-2-(trifluoromethyl)pyridine |

| 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE |

| 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE |

Comparative Analysis with Analogous Pyridine Systems

Positional Isomers of Bis(chloromethyl)pyridines (e.g., 2,5- vs. 2,6-isomers)

The arrangement of the two chloromethyl groups in bis(chloromethyl)pyridine isomers dictates their reactivity and behavior in polymerization processes. The 2,5-isomer is a critical monomer used in the synthesis of conjugated polymers like poly(arylene vinylene)s. Its electron-deficient pyridine (B92270) core enhances the electron affinity of the resulting polymers, making them suitable for optoelectronic applications. The substitution pattern of the 2,5-isomer is conducive to controlled polymerization methods such as Gilch polymerization.

In contrast, the 2,6-isomer exhibits different reactivity due to the proximity of the two chloromethyl groups to the nitrogen atom and to each other. This arrangement leads to greater steric hindrance, which can impede polymerization processes where bulky monomers or reagents are involved. While this steric constraint limits its utility in polymer chemistry, it enhances its role as a building block in the synthesis of specific small molecules, ligands for catalysis, and palladocycles. chemicalbook.com The reactivity of the chloromethyl groups, which act as electrophilic centers, allows for nucleophilic substitution reactions with amines, thiols, and alcohols for both isomers.

The steric and electronic effects arising from the different substitution patterns of 2,5- and 2,6-bis(chloromethyl)pyridine (B1207206) are key to understanding their chemical behavior.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom and the chlorine atoms influences the electron density of the pyridine ring. In the 2,6-isomer, the two chloromethyl groups flanking the nitrogen atom create a more electron-deficient nitrogen center compared to the 2,5-isomer. This can affect the coordination chemistry of these ligands with metal ions. For instance, substitutions on the pyridine ring have been shown to provide a regulatory handle on the electronic properties of the metal center in pyridinophane complexes, thereby controlling catalytic activity. nih.gov

Steric Effects: Steric hindrance is a major differentiating factor between the 2,5- and 2,6-isomers. The 2,6-substitution pattern results in significant steric crowding around the nitrogen atom and the reactive chloromethyl groups. This steric hindrance can reduce the reactivity of the 2,6-isomer towards bulky nucleophiles or in the formation of coordination complexes with certain metals. libretexts.org Conversely, the 2,5-isomer has a less sterically hindered structure, which can facilitate the formation of coordination polymers and metal-organic frameworks (MOFs) with higher porosity. rsc.org Studies on cadmium(II) halide complexes with sterically hindered pyridines have shown that the decrease in the formation constants for these complexes is primarily due to a decrease in entropy, which is associated with a loss of rotational freedom of the coordinating pyridine. libretexts.org

| Property | 2,5-Bis(chloromethyl)pyridine | 2,6-Bis(chloromethyl)pyridine |

| Primary Application | Monomer for conjugated polymers | Precursor for ligands, palladocycles |

| Polymerization | Favorable due to less steric hindrance | Limited by steric hindrance |

| Reactivity | Subject to nucleophilic substitution | Subject to nucleophilic substitution, but can be sterically hindered |

| Coordination | Can form porous MOFs due to less crowding | Steric hindrance can affect complex formation |

Halogen Analogues (e.g., Bromomethyl vs. Chloromethyl)

The identity of the halogen in halomethylpyridines is a critical determinant of their reactivity and physical properties. A comparison between bromomethyl and chloromethyl analogues, such as 2,6-bis(bromomethyl)pyridine (B1268884) and 2,6-bis(chloromethyl)pyridine, reveals significant differences.

In nucleophilic substitution reactions, the facility with which the leaving group departs is crucial. Bromide is generally a better leaving group than chloride because it is a weaker base. libretexts.org This trend holds for S_N2 reactions, where the rate-determining step involves the departure of the leaving group. Consequently, bromomethylpyridines are typically more reactive towards nucleophiles than their chloromethyl counterparts.

For example, the synthesis of ligands often involves the substitution of the halogen. The enhanced reactivity of 2,6-bis(bromomethyl)pyridine makes it a highly effective precursor in various organic reactions, leading to a wide array of pyridine derivatives. chemicalbook.comnih.govrsc.org However, in nucleophilic aromatic substitution (S_NAr) reactions, where the rate-determining step is often the initial attack of the nucleophile, a different trend can be observed. In some cases of activated aryl halides, the reactivity order is F > Cl ≈ Br > I, which is attributed to the high polarity of the C-F bond and solvation effects. nih.govyoutube.com

While the higher reactivity of bromomethylpyridines is synthetically advantageous, it can be associated with lower thermal stability compared to chloromethylpyridines. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-analogues more susceptible to decomposition at elevated temperatures. mdpi.com

The difference in the halogen atom also influences the solid-state packing and supramolecular interactions. A crystal structure analysis of 2,6-bis(bromomethyl)pyridine revealed that it is isomorphous with its chloro-analogue, 2,6-bis(chloromethyl)pyridine. nih.gov In the crystal structure of the bromo-derivative, molecules are arranged in stacks with π-π stacking interactions between the pyridine rings at a centroid-centroid distance of 3.778 Å. Additionally, short Br⋯Br contacts of 3.6025 Å are observed between pairs of molecules, an interaction that would differ in the chloro-analogue due to the smaller size and different polarizability of chlorine. nih.gov

| Feature | Bromomethyl Analogue (e.g., 2,6-Bis(bromomethyl)pyridine) | Chloromethyl Analogue (e.g., 2,6-Bis(chloromethyl)pyridine) |

| Leaving Group Ability | Better leaving group (weaker base) | Poorer leaving group (stronger base) |

| Reactivity | Generally more reactive in S_N2 reactions | Generally less reactive in S_N2 reactions |

| Thermal Stability | Lower, due to weaker C-Br bond | Higher, due to stronger C-Cl bond |

| Supramolecular Interactions | Forms specific interactions like Br⋯Br contacts | Different packing and intermolecular forces due to smaller halogen |

Structural Modifications and Substituent Effects on Chemical Behavior

Beyond the position of the chloromethyl groups or the nature of the halogen, other structural modifications and the introduction of different substituents on the pyridine ring can dramatically alter the chemical behavior of these compounds.

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring can tune the electronic properties of the molecule. For instance, in a series of iron(III) pyridinophane complexes, it was found that EWGs in the 4-position of the pyridine ring resulted in higher yields in C-C coupling reactions compared to EDGs. nih.gov This is attributed to the more electron-deficient and thus more reactive metal center created by the EWGs. nih.gov

The nature of the substituent on the exocyclic methyl group also has a significant impact. Replacing a chloromethyl group (-CH₂Cl) with a trichloromethyl group (-CCl₃) increases both the electron-withdrawing effect and the steric bulk. This modification can reduce solubility and complicate polymerization processes.

These examples underscore the principle that targeted structural modifications allow for the fine-tuning of the steric and electronic properties of pyridine derivatives, thereby controlling their reactivity, catalytic activity, and suitability for specific applications in materials science and synthesis.

Comparative Evaluation of Synthetic Efficiencies and Reaction Selectivities

The synthetic efficiency and selectivity in the preparation of halogenated and functionalized pyridine systems are of paramount importance for their application as intermediates in pharmaceuticals and materials science. A comparative evaluation of synthetic pathways for compounds analogous to 5-Bromo-2,3-bis(chloromethyl)pyridine reveals critical challenges and strategies related to yield and reaction control. The analysis primarily focuses on the halogenation of the pyridine ring and the chlorination of methyl or hydroxymethyl substituents.

Detailed Research Findings

The synthesis of substituted (chloromethyl)pyridines is typically approached via two main routes: the direct radical halogenation of methylpyridines or the chlorination of precursor hydroxymethylpyridines.

Future Research Directions and Emerging Paradigms

Integration into Advanced Organic Synthesis Methodologies

The next frontier for 5-Bromo-2,3-bis(chloromethyl)pyridine in organic synthesis lies in its deployment as a strategic linchpin in complex molecular construction. Its three reactive sites—the C5-bromine and the two chloromethyl groups at C2 and C3—offer significant potential for creating molecular diversity through controlled, sequential reactions.

Future work will likely focus on developing one-pot or tandem reaction sequences that exploit the differential reactivity of these functional groups. For instance, a synthetic strategy could involve an initial transition metal-catalyzed cross-coupling reaction at the C-Br bond, followed by selective nucleophilic substitution at the less sterically hindered C3-chloromethyl group, and a final substitution at the C2 position. The successful implementation of such strategies would enable the rapid assembly of highly substituted pyridine (B92270) cores, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the application of advanced protecting group strategies will be crucial for achieving selective functionalization. Research into temporarily masking one of the chloromethyl groups would allow for precise, independent modification of the other, unlocking more complex and premeditated synthetic routes. Its role as a key intermediate in the multi-step synthesis of complex pharmaceutical agents, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, has already demonstrated its value in building intricate molecular frameworks. google.com

Exploration of Novel Catalytic Systems

The reactivity of this compound can be significantly enhanced and controlled through the development of novel catalytic systems. The bromine atom at the 5-position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. While established methods like the Buchwald-Hartwig amination and Suzuki coupling are applicable, future research is expected to explore more advanced catalytic systems. google.com This includes the use of bespoke ligands that can tune the reactivity and selectivity of palladium, nickel, or copper catalysts, allowing for milder reaction conditions and a broader substrate scope.

Conversely, the two chloromethyl groups, which readily undergo nucleophilic substitution, present opportunities for catalytic innovation. While many of these reactions proceed thermally, the exploration of phase-transfer catalysis could accelerate reaction rates, improve yields, and allow for the use of a wider range of nucleophiles under milder, biphasic conditions. Additionally, organocatalysis could emerge as a metal-free alternative for activating the chloromethyl groups toward specific transformations.

Table 1: Potential Catalytic Transformations for this compound

| Reactive Site | Reaction Type | Potential Catalytic System | Desired Outcome |

|---|---|---|---|

| C5-Bromine | Suzuki Coupling | Palladium catalyst with advanced phosphine (B1218219) ligands | C-C bond formation (e.g., biaryl structures) |

| C5-Bromine | Buchwald-Hartwig Amination | Palladium or Copper catalyst with specialized ligands | C-N bond formation (arylamines) |

| C2/C3-Chloromethyl | Nucleophilic Substitution | Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Enhanced reaction rates and yields |

| C2/C3-Chloromethyl | Organocatalysis | Chiral amines or phosphines | Asymmetric functionalization |

Design of Next-Generation Functional Materials

The inherent structural features of this compound make it a promising candidate for the design of advanced functional materials. The bis(chloromethyl)pyridine unit can serve as a versatile building block or crosslinking agent for novel polymers. By reacting it with difunctional nucleophiles (e.g., diamines, dithiols), researchers can synthesize polymers with a pyridine unit embedded in the backbone, potentially imparting unique thermal, mechanical, or ion-binding properties.

The pyridine nitrogen and the potential for creating extended π-conjugated systems through reactions at the bromine site suggest applications in optoelectronic materials. For example, coupling with fluorescent moieties could lead to new chemosensors, a strategy that has proven effective for related compounds in detecting heavy metal ions like mercury.

Moreover, the compound's ability to act as a bidentate or tridentate ligand after modification opens the door to coordination chemistry and the construction of metal-organic frameworks (MOFs). The defined geometry of the pyridine scaffold could be used to direct the assembly of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The enhanced stability observed in multi-metal frameworks with similar bis-chloromethyl analogs underscores the potential of this approach.

Applications in Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and process intensification are increasingly important, and this compound is well-suited for integration into these modern synthetic paradigms. The synthesis of related chloromethylpyridines has been shown to benefit significantly from continuous flow chemistry. Flow reactors offer superior heat and mass transfer, enabling better control over potentially exothermic nucleophilic substitution reactions and improving the safety profile by minimizing the accumulation of reactive intermediates and gaseous byproducts like HCl.

Future research will likely focus on adapting the synthesis and subsequent transformations of this compound to flow systems. This would not only enhance safety and reproducibility but also facilitate process scale-up. Other sustainable methodologies, such as microwave-assisted synthesis, could be employed to drastically reduce reaction times compared to conventional heating. Furthermore, exploring greener solvent alternatives, such as ionic liquids, could minimize the environmental impact of its synthesis and use.

Advanced Computational Design of Derivatives

Computational chemistry provides a powerful toolkit for accelerating the discovery of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) can be employed to predict and rationalize the compound's reactivity. For instance, computational modeling can determine the relative electrophilicity of the two chloromethyl groups, confirming that the C3 position is generally more susceptible to nucleophilic attack due to lower steric hindrance. This predictive insight is invaluable for designing selective synthetic strategies.

For drug discovery applications, in silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are paramount. By modeling the interactions of virtual derivatives with biological targets, such as the CGRP receptor or DNA repair enzymes, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. google.com This computational pre-screening saves significant time and resources, focusing laboratory efforts on the most promising candidates and guiding the rational design of next-generation therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2,3-bis(chloromethyl)pyridine, and what are their limitations?

The synthesis typically involves halogenation and chloromethylation of pyridine derivatives. For example, bromination at the 5-position followed by chloromethylation at the 2- and 3-positions using reagents like formaldehyde and HCl under controlled conditions. Key limitations include regioselectivity challenges (e.g., unwanted by-products from over-chlorination) and low yields due to steric hindrance from adjacent substituents. Optimization strategies include using phase-transfer catalysts or low-temperature conditions to improve selectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR : H NMR will show distinct signals for the pyridine ring protons (downfield shifts due to electron-withdrawing substituents) and chloromethyl (-CHCl) groups (δ ~4.5–5.0 ppm). C NMR will confirm the bromine and chlorine substituents via characteristic deshielding effects.

- IR : Stretching vibrations for C-Br (~600 cm) and C-Cl (~750 cm) bonds.

- MS : Molecular ion peaks at m/z ≈ 254/256 (Br/Cl isotopic patterns). Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to prevent inhalation.

- Storage : Keep in a cool, dry place away from oxidizers and moisture (chloromethyl groups are hydrolytically sensitive).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite. Avoid direct contact with skin/eyes, as chloromethyl derivatives are irritants .

Advanced Research Questions

Q. How can regioselectivity issues during the chloromethylation of 5-bromopyridine derivatives be mitigated?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed Metalation : Use lithiation at the 2- or 3-position with LDA (lithium diisopropylamide) to install chloromethyl groups selectively.

- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) to direct chloromethylation.

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps. Experimental validation via HPLC or GC-MS is essential to quantify by-products .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Discrepancies often arise from impurities or polymorphic forms. Steps include:

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate).

- Analytical Cross-Check : Compare DSC (Differential Scanning Calorimetry) data with literature to confirm melting points.

- Solubility Studies : Use standardized solvents (e.g., DMSO, DMF) and report conditions (temperature, pH). Contradictory data should be resolved via peer-reviewed replication .

Q. What methodologies are recommended for studying the biological activity of this compound derivatives?

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC values.

- Mechanistic Studies : Molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- Metabolic Stability : LC-MS to track degradation in liver microsomes. Purity of derivatives must exceed 95% to avoid confounding results .

Key Considerations for Experimental Design

- Synthetic Scalability : Pilot small-scale reactions (<1 g) to optimize conditions before scaling up.